molecular formula C13H19NO5S2 B2368812 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide CAS No. 898426-01-2

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

Cat. No.: B2368812
CAS No.: 898426-01-2
M. Wt: 333.42
InChI Key: XBJRSOSGXWIRKN-UHFFFAOYSA-N
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Description

4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group, a methyl group, and a sulfonamide group attached to a thiophene ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring The initial step may include the formation of 3-methylthiophene through a Friedel-Crafts acylation reaction

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization might be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced thiophenes.

  • Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Methoxy-N-methyl-N-(2-methylthiophen-3-yl)benzenesulfonamide

  • 4-Methoxy-N-methyl-N-(3-methylthiophen-3-yl)benzenesulfonamide

  • 4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxidothiophen-3-yl)benzenesulfonamide

Uniqueness: This compound is unique due to the presence of the dioxidothiophene group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S2/c1-13(8-9-20(15,16)10-13)14(2)21(17,18)12-6-4-11(19-3)5-7-12/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJRSOSGXWIRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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